Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is a complex polyphenolic compound. Polyphenols are known for their antioxidant properties and are commonly found in various plants. This compound is a type of proanthocyanidin, which is a class of flavonoids. These compounds are known for their potential health benefits, including anti-inflammatory and cardioprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin typically involves the condensation of epicatechin and catechin units. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses enzymes like polyphenol oxidase, while chemical synthesis may involve acid-catalyzed condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves extraction from natural sources, such as cocoa, tea, and certain fruits. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution can result in various ester or ether derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying polyphenolic chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for cardiovascular diseases and certain cancers.
Industry: Used in the food and beverage industry for its antioxidant properties.
Mechanism of Action
The mechanism of action of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Cardioprotective Effects: It improves endothelial function and reduces blood pressure.
Comparison with Similar Compounds
Similar Compounds
Procyanidin B2: Another type of proanthocyanidin with similar antioxidant properties.
Catechin: A monomeric flavonoid with well-known health benefits.
Epicatechin: A monomeric flavonoid similar to catechin but with different stereochemistry.
Uniqueness
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is unique due to its complex structure, which may confer distinct biological activities compared to simpler polyphenols.
Properties
CAS No. |
114637-81-9 |
---|---|
Molecular Formula |
C45H36O18 |
Molecular Weight |
864.8 g/mol |
IUPAC Name |
(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-18-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-30(11-18)60-42(16-2-5-21(48)25(52)8-16)40(58)37(33)34-28(55)14-31-35(39(34)57)38-36-32(63-45(62-31,44(38)59)17-3-6-22(49)26(53)9-17)13-23(50)19-12-29(56)41(61-43(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,29,37-38,40-42,44,46-59H,12H2/t29-,37+,38+,40+,41+,42+,44?,45-/m0/s1 |
InChI Key |
SSOWHRNCDFFKAK-YXLANNFCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=C4C(=C(C(=C5)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C4C(=C(C(=C5)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.